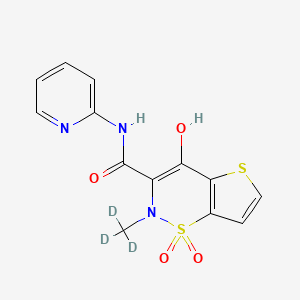
Tenoxicam-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tenoxicam-D3 is a deuterium-labeled version of Tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Tenoxicam is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-D3 involves the incorporation of deuterium atoms into the Tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent in the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of Tenoxicam, with additional steps to ensure the incorporation of deuterium. The process involves multiple stages, including the preparation of intermediates, deuterium exchange reactions, and purification steps to obtain the final deuterium-labeled product .
化学反应分析
Types of Reactions
Tenoxicam-D3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
科学研究应用
Tenoxicam-D3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tenoxicam in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new formulations and delivery systems.
Biological Research: Investigates the effects of Tenoxicam on various biological systems and processes.
作用机制
The mechanism of action of Tenoxicam-D3 is similar to that of Tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
相似化合物的比较
Similar Compounds
Meloxicam: Another oxicam-type NSAID with similar anti-inflammatory and analgesic properties.
Piroxicam: An oxicam-type NSAID used for similar indications as Tenoxicam.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness of Tenoxicam-D3
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool for studying drug behavior and interactions in the body .
属性
分子式 |
C13H11N3O4S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3 |
InChI 键 |
LZNWYQJJBLGYLT-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
规范 SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)

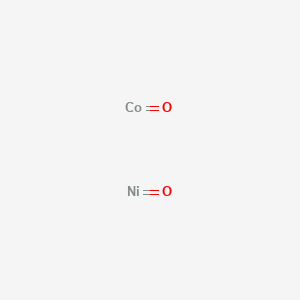

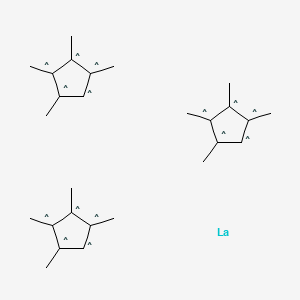
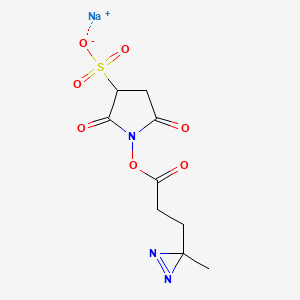

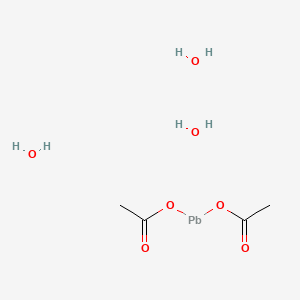

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
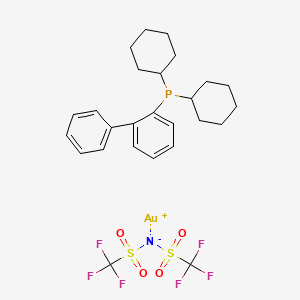
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
